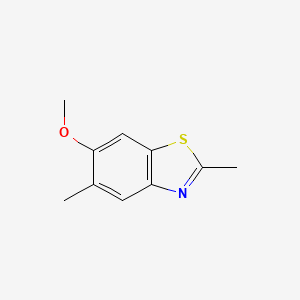













|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]([CH3:11])=[S:10])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13].O.[OH-].[Na+].C>O1CCOCC1>[CH3:11][C:9]1[S:10][C:5]2[CH:4]=[C:3]([O:12][CH3:13])[C:2]([CH3:1])=[CH:7][C:6]=2[N:8]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC(=C1)NC(=S)C)OC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC(=C1)NC(=S)C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
K3Fe(CN)6
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
under stirring
|
|
Type
|
ADDITION
|
|
Details
|
After such addition
|
|
Type
|
CUSTOM
|
|
Details
|
the solution, thus obtained
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 2 hours at room temperature
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was then poured into a Rutscher-Stendall liquid-liquid type extractor
|
|
Type
|
EXTRACTION
|
|
Details
|
the base was extracted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
The ethereal solution, thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
after having been dried an anhydrous Na2So4
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residual oil was finally distilled under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
collecting the 158° C./3 mm. Hg fraction
|
|
Type
|
CUSTOM
|
|
Details
|
The product thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was purified upon crystallization from ligroin in the presence of animal charcoal
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC2=C(N1)C=C(C(=C2)OC)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |